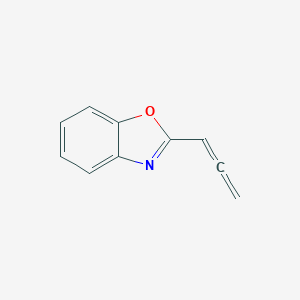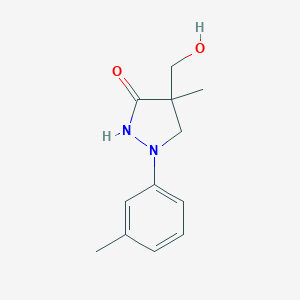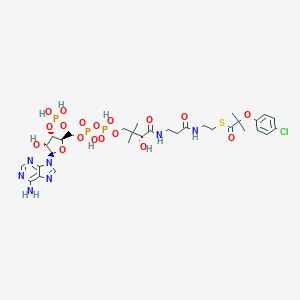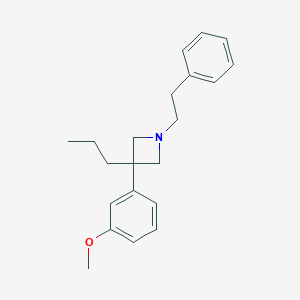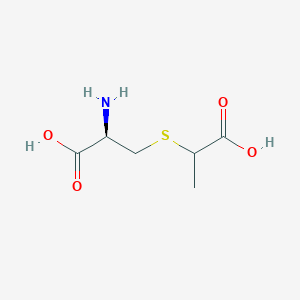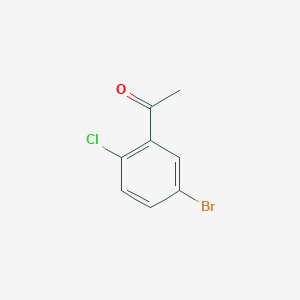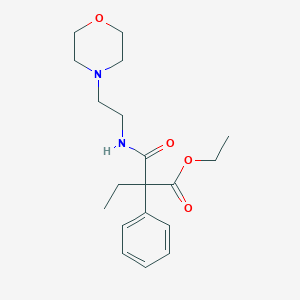
2-Ethyl-N-(2-morpholinoethyl)-2-phenyl-malonamic acid ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethyl-N-(2-morpholinoethyl)-2-phenyl-malonamic acid ethyl ester, commonly known as MEMM, is a chemical compound with potential applications in scientific research. MEMM is a malonamide derivative that has a unique structure and properties that make it a promising candidate for various research purposes.
Mecanismo De Acción
The mechanism of action of MEMM involves the inhibition of carbonic anhydrase IX (CA IX). CA IX is an enzyme that plays a critical role in pH regulation and is overexpressed in many cancer cells. Inhibition of CA IX by MEMM leads to a decrease in pH and an increase in intracellular acidity, which can impair cancer cell growth and metastasis. Additionally, MEMM has been shown to have antioxidant properties, which can protect neurons from oxidative stress-induced damage.
Efectos Bioquímicos Y Fisiológicos
MEMM has been shown to have several biochemical and physiological effects. Inhibition of CA IX by MEMM leads to a decrease in pH and an increase in intracellular acidity, which can impair cancer cell growth and metastasis. Additionally, MEMM has been shown to have antioxidant properties, which can protect neurons from oxidative stress-induced damage. MEMM has also been shown to have anti-inflammatory effects, which can reduce inflammation-induced tissue damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MEMM has several advantages for lab experiments. It is a relatively simple compound to synthesize and has high yield. MEMM has also shown promising results in various scientific research areas such as cancer research, neuroscience, and drug discovery. However, there are also some limitations to the use of MEMM in lab experiments. MEMM has low solubility in water, which can limit its use in aqueous-based experiments. Additionally, MEMM has not been extensively studied in vivo, and its toxicity profile is not well understood.
Direcciones Futuras
There are several future directions for the use of MEMM in scientific research. One potential direction is the development of MEMM-based drugs for the treatment of cancer and neurodegenerative diseases. Additionally, further studies on the mechanism of action of MEMM can provide insights into its potential applications in other scientific research areas. Further studies on the toxicity profile of MEMM can also provide valuable information for its safe use in lab experiments.
Métodos De Síntesis
The synthesis of MEMM involves the reaction of 2-ethylmalonamide with 2-bromoethyl morpholine and phenyl isocyanate in the presence of a base. The reaction yields MEMM as a white solid with a melting point of 106-108°C. The synthesis of MEMM is relatively simple and can be achieved in a few steps with high yield.
Aplicaciones Científicas De Investigación
MEMM has shown potential applications in various scientific research areas such as cancer research, neuroscience, and drug discovery. MEMM is a potent inhibitor of the enzyme carbonic anhydrase IX (CA IX), which is overexpressed in many cancer cells. Inhibition of CA IX has been shown to reduce the growth and metastasis of cancer cells. MEMM has also been shown to have neuroprotective effects and can prevent neuronal damage caused by oxidative stress. Additionally, MEMM has been used as a scaffold for the development of new drugs with potential therapeutic applications.
Propiedades
Número CAS |
101756-21-2 |
|---|---|
Nombre del producto |
2-Ethyl-N-(2-morpholinoethyl)-2-phenyl-malonamic acid ethyl ester |
Fórmula molecular |
C19H28N2O4 |
Peso molecular |
348.4 g/mol |
Nombre IUPAC |
ethyl 2-(2-morpholin-4-ylethylcarbamoyl)-2-phenylbutanoate |
InChI |
InChI=1S/C19H28N2O4/c1-3-19(18(23)25-4-2,16-8-6-5-7-9-16)17(22)20-10-11-21-12-14-24-15-13-21/h5-9H,3-4,10-15H2,1-2H3,(H,20,22) |
Clave InChI |
MRMBRFVLYMUNLE-UHFFFAOYSA-N |
SMILES |
CCC(C1=CC=CC=C1)(C(=O)NCCN2CCOCC2)C(=O)OCC |
SMILES canónico |
CCC(C1=CC=CC=C1)(C(=O)NCCN2CCOCC2)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



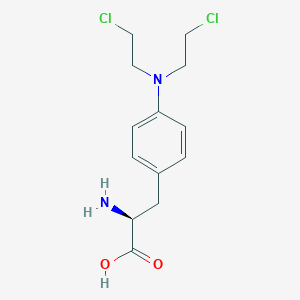
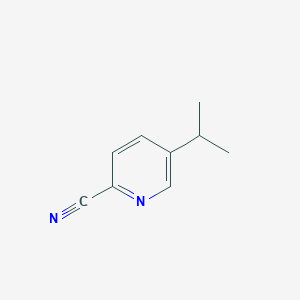
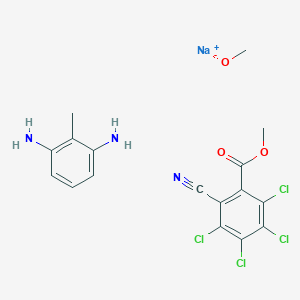
![2-[3-(2-Hydroxypropan-2-yl)-1-adamantyl]propan-2-ol](/img/structure/B8582.png)
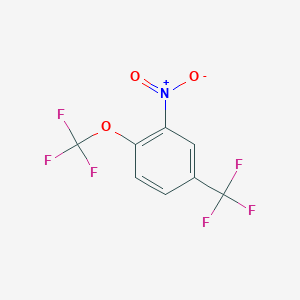
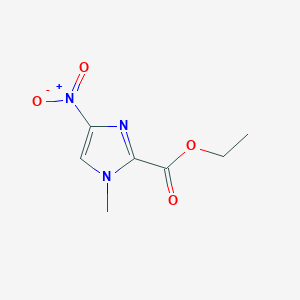
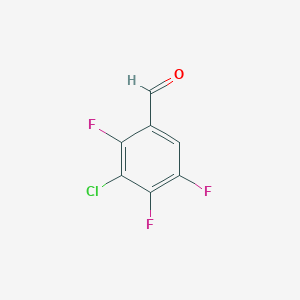
![N-Isopentil-3-isogranatanina bromidrato [Italian]](/img/structure/B8591.png)
